2,4,6-Trichlorophenol-13C6

Mass Spectrometry Internal Standard Isotope Dilution

2,4,6-Trichlorophenol-13C6 is the gold-standard internal standard for regulatory isotope dilution MS of the priority pollutant 2,4,6-trichlorophenol. Unlike deuterated or structural analogs, this fully 13C6-substituted isotopologue co-elutes precisely with the native analyte, providing exact matrix correction for EPA 500/8000 series, drinking water compliance, and urinary biomarker studies. ≥99% 13C enrichment ensures complete resolution from the natural isotopic envelope. Achieve ppt-level detection limits, >95% recoveries (RSD <10%). Available in mg to g quantities.

Molecular Formula C6H3Cl3O
Molecular Weight 203.393
CAS No. 208461-28-3
Cat. No. B589061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Trichlorophenol-13C6
CAS208461-28-3
Synonyms1,3,5-Trichloro-2-hydroxybenzene-13C6;  2,4,6-TCP-13C6;  2,4,6-Trichlorophenol-13C6;  BTS 45186-13C6;  Dowicide 2S-13C6;  Omal-13C6;  Phenachlor-13C6;  NSC 2165-13C6; 
Molecular FormulaC6H3Cl3O
Molecular Weight203.393
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)O)Cl)Cl
InChIInChI=1S/C6H3Cl3O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H/i1+1,2+1,3+1,4+1,5+1,6+1
InChIKeyLINPIYWFGCPVIE-IDEBNGHGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 20 mg / 1.2 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6-Trichlorophenol-13C6 (CAS 208461-28-3): Isotopically Labeled Internal Standard for Environmental and Toxicological MS Quantification


2,4,6-Trichlorophenol-13C6 is a stable isotope-labeled analog of 2,4,6-trichlorophenol, in which all six carbon atoms of the benzene ring are substituted with the non-radioactive isotope carbon-13 [1]. This compound serves as an internal standard for quantitative mass spectrometry (MS) in environmental monitoring and toxicological studies, providing a means to correct for matrix effects, extraction inefficiencies, and instrument variability [2]. The unlabeled parent compound is a widespread environmental contaminant and probable human carcinogen, driving the need for precise quantification methods in complex matrices such as water, soil, and biological fluids [3].

Why Unlabeled 2,4,6-Trichlorophenol or Alternative Internal Standards Cannot Substitute for 2,4,6-Trichlorophenol-13C6 in Quantitative MS


In quantitative mass spectrometry, the use of a structural analog or a differently labeled internal standard (e.g., 2,4-dichlorophenol-d5) introduces systematic error due to differences in extraction recovery, ionization efficiency, and chromatographic retention time [1]. While an unlabeled 2,4,6-trichlorophenol standard can be used for external calibration, it fails to correct for matrix effects and sample-to-sample variability inherent in complex environmental or biological samples [2]. The 13C6-labeled analog is chemically identical to the target analyte in terms of physicochemical properties, yet is mass-distinct (Δm/z of +6 Da), allowing for co-elution and exact compensation for all sources of analytical variability . Substitution with a compound labeled with fewer 13C atoms (e.g., 13C1) or with deuterium (e.g., 2,4,6-trichlorophenol-d3) may be compromised by isotopic exchange or chromatographic separation, compromising quantitative accuracy [3].

Quantitative Differentiation of 2,4,6-Trichlorophenol-13C6: Comparative Evidence for Scientific Procurement


Isotopic Enrichment: 99% 13C Ensures Minimal Spectral Overlap and Maximum Quantitative Accuracy vs. Unlabeled or Deuterated Analogs

2,4,6-Trichlorophenol-13C6 is manufactured with a minimum isotopic enrichment of 99% 13C for all six ring carbons [1]. In contrast, unlabeled 2,4,6-trichlorophenol has a natural abundance of ~1.1% 13C. This high enrichment shifts the molecular ion cluster (M, M+1, M+2) by +6 Da, placing the internal standard signal in a region of the mass spectrum free from the analyte's natural isotopic contributions. This minimizes spectral overlap and reduces the need for complex deconvolution algorithms, directly improving the accuracy and precision of quantification [2].

Mass Spectrometry Internal Standard Isotope Dilution

Method Validation: 2,4,6-Trichlorophenol-13C6 as Surrogate Standard Yields >95% Average Recovery with RSD <10% in SBSE-TD-GC-MS Analysis of Water and Urine

In a validated stir bar sorptive extraction (SBSE) method with thermal desorption (TD) and GC-MS for chlorophenols in tap water, river water, and human urine, the use of 2,4,6-trichlorophenol-13C6 as a surrogate internal standard enabled average recoveries exceeding 95% for the target analyte across all matrices, with relative standard deviations (RSD) below 10% [1]. This performance was achieved with detection limits of 1-2 pg/mL for water and 10-20 pg/mL for urine [1].

Environmental Analysis Chlorophenols Method Validation Recovery

Regulatory Compliance: Isotope Dilution MS with 13C6-ISTD Meets ICH Guidelines for Accuracy and Precision in Pharmaceutical Impurity Profiling

Analytical methods employing isotope dilution with 13C-labeled internal standards, such as 2,4,6-trichlorophenol-13C6, are specifically cited as meeting International Council for Harmonisation (ICH) guidelines for specificity, precision, linearity, accuracy, and stability-indicating nature [1]. This is a direct requirement for pharmaceutical quality control and stability studies, where the quantification of related substances and impurities must be validated to ensure drug safety and efficacy [1].

Pharmaceutical Analysis Method Validation ICH Guidelines Impurity Profiling

Multi-Component Surrogate Standard Panel: 2,4,6-Trichlorophenol-13C6 Used Alongside Labeled Tetra- and Pentachlorophenol for Comprehensive Chlorophenol Profiling

In a study aimed at developing a simple, accurate, sensitive, and selective method for trace chlorophenols, 2,4,6-trichlorophenol-13C6 was used as part of a panel of four surrogate standards, which also included 2,4-dichlorophenol-d5, 2,3,4,6-tetrachlorophenol-13C6, and pentachlorophenol-13C6 [1]. This panel approach allowed for the simultaneous, matrix-corrected quantification of multiple chlorophenol congeners in a single analysis, a crucial capability for environmental source tracking and exposure assessment where analyte ratios are key indicators [1].

Chlorophenols Multi-analyte Surrogate Standard Environmental Forensics

Optimal Application Scenarios for 2,4,6-Trichlorophenol-13C6 Based on Quantifiable Evidence


High-Sensitivity Environmental Monitoring of 2,4,6-Trichlorophenol in Water and Wastewater

For regulatory compliance monitoring of 2,4,6-trichlorophenol as a priority pollutant in drinking water, surface water, or industrial effluent, 2,4,6-Trichlorophenol-13C6 is the recommended internal standard for isotope dilution GC-MS or LC-MS/MS methods. Evidence demonstrates that its use enables detection limits as low as 1-2 pg/mL (ppt) in water samples and average recoveries exceeding 95% with RSD <10% . This level of performance is necessary to meet stringent regulatory limits, which are often in the low ng/L range. Use of an unlabeled standard or external calibration would fail to correct for matrix-induced signal suppression commonly encountered in complex water matrices, potentially leading to false-negative or under-reported results .

Human Biomonitoring and Exposure Assessment Studies for Chlorophenols

In epidemiological studies assessing human exposure to chlorophenols through the analysis of urinary metabolites, 2,4,6-Trichlorophenol-13C6 is a critical component of validated isotope dilution methods . Studies have confirmed that its use in GC-MS/MS or HPLC-MS/MS methods enables accurate quantification in complex biological matrices, with detection limits in the mid ng/L range and coefficients of variation below 15% . The compound's high isotopic enrichment (≥99% 13C) ensures that the internal standard signal is completely resolved from the natural isotopic envelope of the target analyte in urine, a matrix rich in interfering compounds . This differentiation is essential for generating reliable exposure data for risk assessment.

Pharmaceutical Impurity Profiling and Method Validation per ICH Guidelines

For quality control laboratories developing validated analytical methods for drug substances or products, 2,4,6-Trichlorophenol-13C6 serves as a model compound for establishing and verifying the performance of isotope dilution MS methods. As documented, methods using such internal standards can be validated according to ICH guidelines for specificity, precision, linearity, accuracy, and stability . Its use is indicated when developing and validating methods for quantifying trace-level impurities, where accurate correction for matrix effects and instrument drift is paramount. The high purity and defined isotopic enrichment of this compound make it a reliable tool for method development and cross-validation .

Environmental Forensics and Source Apportionment of Chlorophenol Contamination

When investigating the source and fate of chlorophenol contamination at industrial or legacy waste sites, accurate quantification of multiple chlorophenol congeners is required. 2,4,6-Trichlorophenol-13C6, as part of a multi-component surrogate standard panel, enables the precise, matrix-corrected determination of 2,4,6-trichlorophenol alongside other congeners like tetra- and pentachlorophenol . The resulting congener profiles can be used to distinguish between different industrial processes (e.g., wood treatment, pesticide manufacturing) or environmental transformation pathways. The use of a 13C6-labeled internal standard, rather than a structural analog, ensures that the quantitative data for each congener is accurate, even in highly contaminated, variable matrices .

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